Physicochemical and Calculated Lipophilicity Profile vs. 2-Chloro-3-(benzylamino)pyrazine
2-Chloro-3-(2-phenoxyethylamino)pyrazine is predicted to have a superior drug-likeness profile compared to its benzylamino analog. The calculated partition coefficient (XLogP3-AA) for the target compound is 2.3, compared to 2.4 for the benzyl derivative, indicating similar overall lipophilicity [1]. However, the topological polar surface area (TPSA) of the target compound is 47.2 Ų, which is significantly higher than the 38.3 Ų of the benzyl analog, due to the additional ether oxygen [1]. This higher TPSA, combined with a nearly identical molecular weight, suggests the phenoxyethyl derivative offers a more favorable balance between membrane permeability and solubility, a critical factor for the CNS bioavailability of final drug candidates synthesized from this intermediate [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA: 47.2 Ų; XLogP3: 2.3 |
| Comparator Or Baseline | 2-Chloro-3-(benzylamino)pyrazine (TPSA: 38.3 Ų; XLogP3: 2.4) |
| Quantified Difference | TPSA increase of +8.9 Ų (+23%); XLogP3 difference of -0.1 log unit |
| Conditions | Calculated values based on in silico models (PubChem/CACTVS) |
Why This Matters
The higher TPSA is a key parameter for scientists optimizing CNS drug candidates, as it directly impacts the compound's ability to cross the blood-brain barrier while maintaining solubility.
- [1] PubChem Computed Properties for 2-Chloro-3-(2-phenoxyethylamino)pyrazine (inferred from related compound 2-(2-Phenoxyethylamino)-3-(1-piperazinyl)pyrazine, PubChem CID 22036375). View Source
